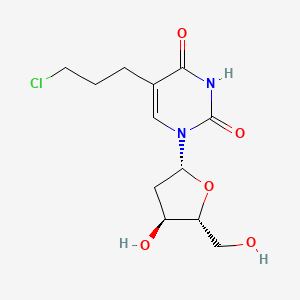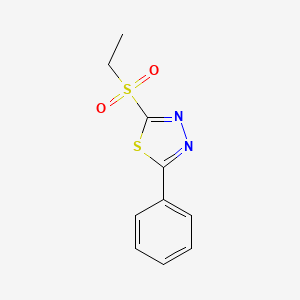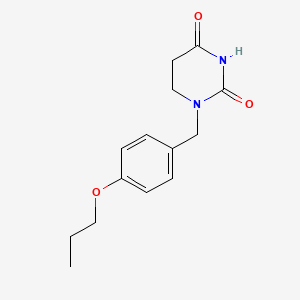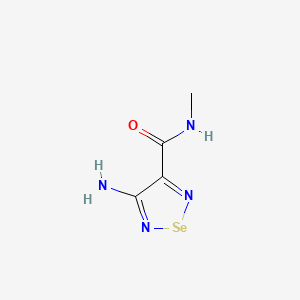
5-(3-Chloropropyl)-2'-deoxyuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloropropyl)-2’-deoxyuridine: is a synthetic nucleoside analog that has garnered interest in various fields of scientific research. This compound is structurally related to thymidine, a naturally occurring nucleoside, but features a chloropropyl group at the 5-position of the uracil ring. This modification imparts unique chemical and biological properties to the molecule, making it a valuable tool in medicinal chemistry and molecular biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chloropropyl)-2’-deoxyuridine typically involves the alkylation of 2’-deoxyuridine with 3-chloropropyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours .
Industrial Production Methods: Industrial production of 5-(3-Chloropropyl)-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions: 5-(3-Chloropropyl)-2’-deoxyuridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The uracil ring can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield 2’-deoxyuridine and 3-chloropropanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, thiols, and amines in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Products include substituted uridines with various functional groups replacing the chloropropyl group.
Oxidation and Reduction: Products include oxidized or reduced forms of the uracil ring.
Hydrolysis: Products include 2’-deoxyuridine and 3-chloropropanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(3-Chloropropyl)-2’-deoxyuridine is used as a building block in the synthesis of more complex nucleoside analogs. It serves as a precursor for the development of novel compounds with potential therapeutic applications.
Biology: In molecular biology, this compound is used to study DNA replication and repair mechanisms. Its incorporation into DNA can help elucidate the effects of modified nucleosides on DNA polymerase activity and fidelity.
Medicine: The compound has potential applications in antiviral and anticancer research. Its structural similarity to thymidine allows it to be incorporated into viral DNA, potentially inhibiting viral replication. Additionally, it can be used to develop prodrugs that release active metabolites upon enzymatic cleavage.
Industry: In the pharmaceutical industry, 5-(3-Chloropropyl)-2’-deoxyuridine is used in the development of diagnostic tools and therapeutic agents. Its unique properties make it a valuable component in the design of nucleoside-based drugs.
Wirkmechanismus
The mechanism of action of 5-(3-Chloropropyl)-2’-deoxyuridine involves its incorporation into DNA in place of thymidine. Once incorporated, the chloropropyl group can interfere with DNA replication and repair processes. This can lead to the formation of DNA adducts, strand breaks, and ultimately, cell death. The compound’s molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2’-deoxyuridine: Another thymidine analog used in molecular biology and cancer research.
5-Fluoro-2’-deoxyuridine: A nucleoside analog with potent anticancer activity.
5-Iodo-2’-deoxyuridine: Used in antiviral research and as a radiosensitizer in cancer therapy.
Uniqueness: 5-(3-Chloropropyl)-2’-deoxyuridine is unique due to the presence of the chloropropyl group, which imparts distinct chemical reactivity and biological activity. This modification allows for specific interactions with nucleophiles and enzymes, making it a versatile tool in various research applications .
Eigenschaften
CAS-Nummer |
97975-05-8 |
|---|---|
Molekularformel |
C12H17ClN2O5 |
Molekulargewicht |
304.72 g/mol |
IUPAC-Name |
5-(3-chloropropyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H17ClN2O5/c13-3-1-2-7-5-15(12(19)14-11(7)18)10-4-8(17)9(6-16)20-10/h5,8-10,16-17H,1-4,6H2,(H,14,18,19)/t8-,9+,10+/m0/s1 |
InChI-Schlüssel |
NRZOXEUJFYCPSL-IVZWLZJFSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCCl)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCCCl)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12918358.png)
![3,8-Diethyloctahydro-4H-pyrazino[1,2-c]pyrimidin-4-one](/img/structure/B12918366.png)

![5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12918378.png)


![2-amino-1-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B12918406.png)





![3-[(2-Methylpropyl)sulfanyl]-2-{[(2-methylpropyl)sulfanyl]methyl}furan](/img/structure/B12918441.png)
